![molecular formula C7H3Br3N2O B170030 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 183208-32-4](/img/structure/B170030.png)
3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Descripción general
Descripción
“3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one” is a chemical compound with the CAS Number: 183208-32-4 . It has a molecular weight of 370.83 and its IUPAC name is 3,3,5-tribromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H3Br3N2O/c8-3-1-4-5(11-2-3)12-6(13)7(4,9)10/h1-2H,(H,11,12,13) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 332.1±52.0 °C and a predicted density of 2.68±0.1 g/cm3 . It should be stored at 2-8°C . The predicted pKa value is -2.18±0.40 .Aplicaciones Científicas De Investigación
Synthesis Routes and Reactions : 1H-pyrrolo[2,3-b]pyridines, a category that includes 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, can be prepared through various routes, including the modification of Madelung- and Fischer-syntheses of indoles. These compounds exhibit a propensity for reactions like nitration, nitrosation, bromination, and iodination primarily at the 3-position. They also react with Mannich bases and aldehydes to form derivatives like di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes. Moreover, certain derivatives can undergo unique transformations, such as ring expansion to a 1,8-naphthyridine when treated with chloroform and alkali (Herbert & Wibberley, 1969).
Ring Expansion and Derivative Formation : The reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives with sodium azide or azidotrimethylsilane under microwave irradiation leads to the formation of 3- and 4-amino-naphthyridin-2(1H)-one derivatives. This process involves an unusual rearrangement and cycloaddition-ring expansion, offering a wide range of derivative possibilities (Croix, Massip, & Viaud-Massuard, 2018).
Metal Complex Formation and Reactivity : 1H-pyrrolo[2,3-b]pyridin derivatives can form complexes with metals like iron(III) and copper(II), exhibiting unique structural and reactivity properties. For example, compounds like 1-[6-(1H-Pyrrolo[2,3-b]pyridin-1-yl)pyridin-2-yl]-1H-pyrrolo[2,3-b]pyridin-7-ium tetrachloridoferrate(III) and [2,6-bis(1H-pyrrolo[2,3-b]pyridin-1-yl-kappaN(7))pyridine-kappaN]bis(nitrato-kappaO)copper(II) have been synthesized and characterized, showing unique binding modes and structural conformations (Collins, Taylor, Krause, & Connick, 2007).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Target of Action
The primary target of 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 .
Biochemical Pathways
The activation of the FGFR leads to the activation of downstream signaling pathways including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Pharmacokinetics
It’s mentioned that a compound with low molecular weight would be an appealing lead compound which was beneficial to the subsequent optimization .
Result of Action
In vitro, this compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
It’s known that the effectiveness of fgfr inhibitors can be influenced by the specific genetic and cellular environment of different types of tumors .
Propiedades
IUPAC Name |
3,3,5-tribromo-1H-pyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br3N2O/c8-3-1-4-5(11-2-3)12-6(13)7(4,9)10/h1-2H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCSUZHEJACRDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(C(=O)N2)(Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620759 | |
| Record name | 3,3,5-Tribromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
183208-32-4 | |
| Record name | 3,3,5-Tribromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

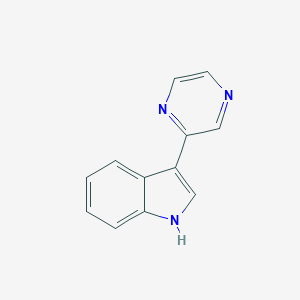
![2-Cyano-3-azabicyclo[3.1.0]hexane](/img/structure/B169950.png)
![1-[2-[[(Diphenylmethylene)amino]oxy]ethyl]-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid methyl ester](/img/structure/B169952.png)
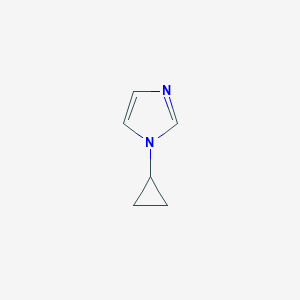
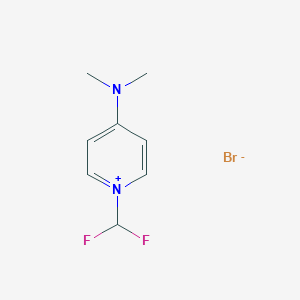

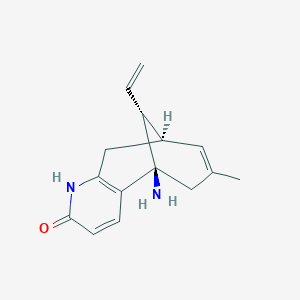

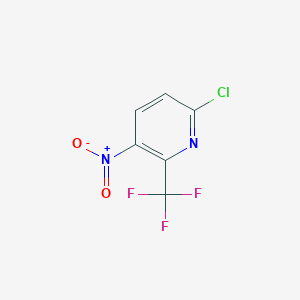

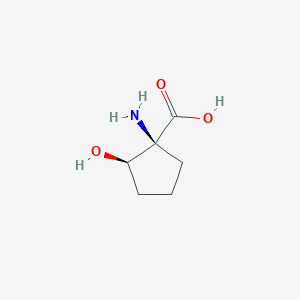
![3-[(4-Methylbenzoyl)amino]pyrazine-2-carboxylic acid methyl ester](/img/structure/B169971.png)
![Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate](/img/structure/B169974.png)
